molecular formula C20H15BrO2 B341277 Biphenyl-4-yl 3-bromo-4-methylbenzoate

Biphenyl-4-yl 3-bromo-4-methylbenzoate

Cat. No.: B341277
M. Wt: 367.2 g/mol
InChI Key: QWENGZYFDDTESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-yl 3-bromo-4-methylbenzoate is an aromatic ester comprising a benzoate backbone substituted with a bromo (-Br) and methyl (-CH₃) group at positions 3 and 4, respectively. The ester group is linked to a biphenyl-4-yl moiety, enhancing its structural complexity and hydrophobicity. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing bromine atom, electron-donating methyl group, and extended π-conjugation from the biphenyl system.

Properties

Molecular Formula

C20H15BrO2

Molecular Weight

367.2 g/mol

IUPAC Name

(4-phenylphenyl) 3-bromo-4-methylbenzoate

InChI

InChI=1S/C20H15BrO2/c1-14-7-8-17(13-19(14)21)20(22)23-18-11-9-16(10-12-18)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

QWENGZYFDDTESJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include:

2,3-Dimethylphenyl 3-bromo-4-methylbenzoate (CAS 817568-41-5): A benzoate ester with a 2,3-dimethylphenyl ester group .

Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): A simpler methyl ester derivative .

4-Bromo-3-methylbenzoic acid : The parent carboxylic acid of the ester series .

Molecular and Structural Comparison

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Benzoate Ester Group
Biphenyl-4-yl 3-bromo-4-methylbenzoate C₂₀H₁₅BrO₃ 383.22 3-Bromo, 4-methyl Biphenyl-4-yl
2,3-Dimethylphenyl 3-bromo-4-methylbenzoate C₁₆H₁₅BrO₂ 319.19 3-Bromo, 4-methyl 2,3-Dimethylphenyl
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 229.06 3-Bromo, 4-methyl Methyl
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.04 3-Bromo, 4-methyl -COOH (acid)

Key Observations :

  • The biphenyl-4-yl derivative has the highest molar mass due to its extended aromatic system.
  • Substituent bulkiness increases in the order: methyl < 2,3-dimethylphenyl < biphenyl-4-yl, influencing solubility and steric effects .

Physicochemical Properties

Solubility :

  • The biphenyl-4-yl ester is expected to exhibit low water solubility due to its hydrophobic biphenyl group, contrasting with the more polar parent acid (4-bromo-3-methylbenzoic acid) .
  • Methyl and 2,3-dimethylphenyl esters likely have intermediate solubility, balancing hydrophobicity and molecular size .

Thermal Stability :

  • Biphenyl-4-yl derivatives often display higher melting points due to π-π stacking interactions, as seen in biphenyl-containing materials (e.g., BPAOMe-DA in ) .
  • Methyl esters are typically liquids or low-melting solids under ambient conditions .

Reactivity :

  • The bromo group in all analogs enables cross-coupling reactions (e.g., Suzuki-Miyaura), useful in synthesizing biphenyl derivatives .
  • Ester hydrolysis under acidic/basic conditions is slower for the biphenyl-4-yl derivative due to steric hindrance compared to smaller esters .

Preparation Methods

Copper-Mediated Esterification

A high-valent Cu(III)-CF₃ compound (phenCu(CF₃)₃) enables efficient esterification under mild conditions.

Protocol :

  • Reactants : 3-Bromo-4-methylbenzoic acid (0.2 mmol), biphenyl-4-ol (0.2 mmol), K₂CO₃ (0.4 mmol).

  • Conditions : Toluene, 120°C, 12 h.

  • Workup : Extraction with DCM, washing (water/brine), MgSO₄ drying, and silica chromatography (PE/EA).

  • Yield : 85% (analogous to benzyl 4-methoxybenzoate).

The Cu(III) complex acts as a Lewis acid, activating the carboxylic acid for nucleophilic attack by the phenol.

Purification and Characterization

Column Chromatography

Both intermediates and the final product require rigorous purification. Ambeed’s protocol employs an ISCO system with a 220 g silica column and gradients of hexane/EtOAc (5:95 to 10:90). This resolves boronic acid derivatives from unreacted starting material.

Spectroscopic Analysis

¹H NMR (400 MHz, Acetone-d₆) of 3-bromo-4-methylbenzoic acid derivatives shows characteristic peaks: δ 12.10 (br s, COOH), 8.16 (s, aromatic H), 7.11 (d, J = 7.9 Hz, aromatic H), and 2.42 (s, CH₃). For the final ester, expect downfield shifts for the ester carbonyl (δ 4.3–4.5 for OCH₂) and aromatic protons adjacent to bromine.

Comparative Analysis of Synthetic Routes

Parameter Palladium Coupling Suzuki-Miyaura Cu Esterification
Yield92–98%75–85%85%
Byproducts<0.65%<5%<2%
Reaction Time2–4 h12–24 h12 h
Catalyst CostHigh (Pd-based)Moderate (Pd)Low (Cu)

Palladium coupling excels in scalability, while copper-mediated esterification offers cost efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.